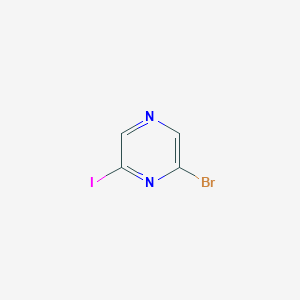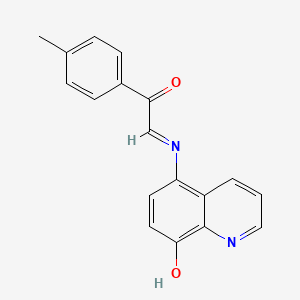
6-Bromo-2-(pyridin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(pyridin-2-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of both bromine and pyridine moieties in the structure of this compound makes it a versatile compound with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
化学反応の分析
Types of Reactions
6-Bromo-2-(pyridin-2-yl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.
Oxidation Reactions: Major products are quinoline N-oxides.
Reduction Reactions: Products include dihydroquinoline derivatives.
科学的研究の応用
6-Bromo-2-(pyridin-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6-Bromo-2-(pyridin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
- 6-Bromo-2-(pyridin-4-yl)quinoline
- 6-Bromo-2-(pyridin-3-yl)quinoline
- 2-(Pyridin-2-yl)quinoline
Uniqueness
6-Bromo-2-(pyridin-2-yl)quinoline is unique due to the specific positioning of the bromine and pyridine moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C14H9BrN2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
6-bromo-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C14H9BrN2/c15-11-5-7-12-10(9-11)4-6-14(17-12)13-3-1-2-8-16-13/h1-9H |
InChIキー |
TXOTVNNBWVLKAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)






